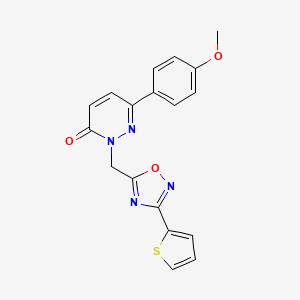
6-(4-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-(4-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a methoxyphenyl group, a thiophenyl group, an oxadiazole ring, and a pyridazinone ring . These structural features suggest that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The oxadiazole and pyridazinone rings, for example, are both heterocyclic structures that contain nitrogen atoms, which can participate in a variety of chemical reactions .
Chemical Reactions Analysis
Again, while specific information on this compound is not available, similar compounds are known to undergo a variety of chemical reactions. For example, oxadiazoles can participate in reactions with nucleophiles due to the presence of the electron-deficient nitrogen atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the size and shape of the molecule, the presence of polar or nonpolar groups, and the ability to form hydrogen bonds could all influence its properties .
Applications De Recherche Scientifique
Antibacterial and Antioxidant Properties
Compounds containing oxadiazole and pyridazinone moieties, similar to 6-(4-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one, have been synthesized and analyzed for their antibacterial and antioxidant activities. These compounds showed moderate activity against various microorganisms like Rhizobium radiobacter, Xanthomonas campestris, and Escherichia coli. Some of these compounds also demonstrated antioxidant activity (Anusevičius et al., 2015).
Anti-Inflammatory Applications
Novel derivatives of oxadiazole and pyridazinone have been found to possess significant anti-inflammatory properties without causing acute gastrotoxicity. These compounds, when tested in the carrageenan-induced paw edema test in rats, demonstrated a reduction in paw edema, inflammatory mediators, and histopathological alterations in paw tissue. Importantly, these compounds did not alter liver, kidney, or gastric markers, indicating a favorable safety profile (Szandruk-Bender et al., 2021).
Synthesis of Heterocyclic Compounds
The compound under discussion is a key precursor in the synthesis of various heterocyclic compounds. These include thiazolidinones, thiazinones, and oxadiazoles, all of which have been synthesized and evaluated for their biological activities, particularly antibacterial and antifungal properties (Gadre et al., 2007).
Antimicrobial Activity
Related compounds, containing elements like oxadiazoles and pyridazinones, have shown antimicrobial activities against various bacteria and fungi, indicating the potential use of these compounds in developing new antimicrobial agents (Abou-Elmagd et al., 2015).
Pharmacological Applications
Heterocyclic compounds including oxadiazole and pyrazole derivatives have been evaluated for various pharmacological actions such as toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory effects. These studies provide insights into the diverse potential uses of such compounds in pharmacology (Faheem, 2018).
Orientations Futures
Propriétés
IUPAC Name |
6-(4-methoxyphenyl)-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S/c1-24-13-6-4-12(5-7-13)14-8-9-17(23)22(20-14)11-16-19-18(21-25-16)15-3-2-10-26-15/h2-10H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJMDYQNIOSMIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

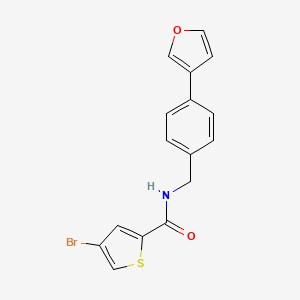
![3-(4-ethoxyphenyl)-5-((3-methylbenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2397072.png)
![2-Chloro-N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]acetamide](/img/structure/B2397073.png)
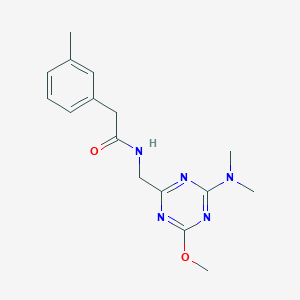
![1-Cyclohexyl-3-[[2-(4-methoxyphenoxy)acetyl]amino]urea](/img/structure/B2397075.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-(diethylamino)benzamide](/img/structure/B2397076.png)
![{[2-Ethoxy-4-methyl-5-(methylethyl)phenyl]sulfonyl}dimethylamine](/img/structure/B2397078.png)
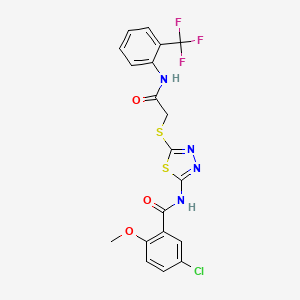
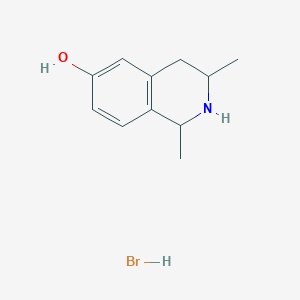
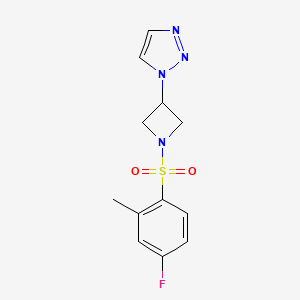
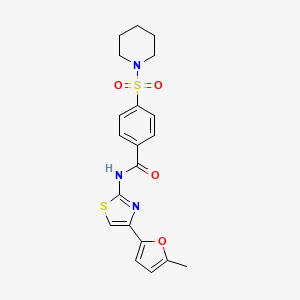
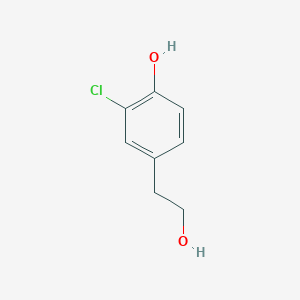
![N-[(5-methyl-2-furyl)methyl]-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2397087.png)
![7-Chloro-1-(3-fluorophenyl)-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2397089.png)